molecular formula C8H17ClN2O B2829645 (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride CAS No. 2306254-64-6

(1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride

Cat. No. B2829645
CAS RN: 2306254-64-6
M. Wt: 192.69
InChI Key: XBVCJYATKKSVED-CIRBGYJCSA-N
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Description

“(1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride” is a chemical compound with the CAS number 2306254-64-6 and the molecular formula C8H17ClN2O . It is available for purchase for research and development purposes .

Scientific Research Applications

Chemokine Receptor Antagonism

  • Application: A derivative of (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride has been identified as a potent antagonist for the CC chemokine receptor 2 (CCR2), exhibiting significant binding and functional activity. This compound shows promise in targeting the CCR2 receptor, which plays a crucial role in inflammatory responses and other immune system processes (Yang et al., 2007).

Supramolecular Self-Assembly

  • Application: Studies on stereoisomeric derivatives of cyclopentanecarboxamides, including compounds structurally related to (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride, have revealed intricate patterns of supramolecular self-assembly. These findings are significant in the context of crystal engineering and understanding molecular interactions in solid states (Kălmăn et al., 2001).

Opioid Receptor Research

  • Application: Research has identified related compounds as potent and selective antagonists for the kappa opioid receptor. The structure-activity relationship studies provide insights into the design of novel opioid receptor-targeted drugs (Thomas et al., 2003).

Anticancer Agent Development

  • Application: Functionalized amino acid derivatives related to (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride have shown promising cytotoxicity in cancer cell lines. This research contributes to the development of new anticancer agents (Kumar et al., 2009).

Neuronal Excitation Studies

  • Application: Derivatives of (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride have been studied for their ability to mimic excitatory neurotransmitters, contributing to a better understanding of neuronal excitation mechanisms (Curry et al., 1988).

Pharmaceutical Chemistry

  • Application: Investigations into the hydrolysis of cyclopentolate hydrochloride, a compound structurally related to (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride, offer valuable insights into the stability and degradation pathways of similar pharmaceutical compounds (Roy, 1995).

properties

IUPAC Name

(1R,3R)-3-amino-N,1-dimethylcyclopentane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-8(7(11)10-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3,(H,10,11);1H/t6-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVCJYATKKSVED-CIRBGYJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N)C(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H](C1)N)C(=O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide hydrochloride

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